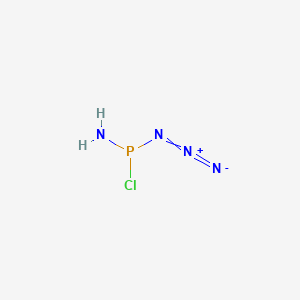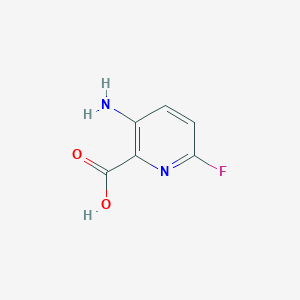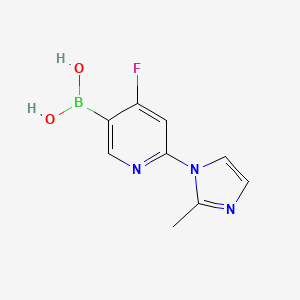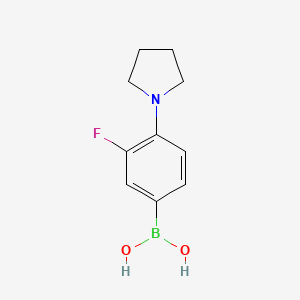
Phosphoramidazidous chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphoramidazidous chloride is a chemical compound with the molecular formula ClH₂N₄P It contains a phosphorus atom bonded to an azide group and a chloride atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Phosphoramidazidous chloride can be synthesized through the reaction of phosphorus trichloride (PCl₃) with sodium azide (NaN₃) under controlled conditions. The reaction typically occurs in an inert solvent such as acetonitrile or dichloromethane, and the temperature is maintained at a low level to prevent decomposition of the azide group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves large-scale reactors with precise temperature and pressure controls. The use of automated systems ensures the safe handling of reactive intermediates and the efficient production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: Phosphoramidazidous chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride atom can be substituted by other nucleophiles, such as amines or alcohols, leading to the formation of phosphoramidate derivatives.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Oxidation Reactions: The phosphorus atom can be oxidized to higher oxidation states using oxidizing agents like hydrogen peroxide (H₂O₂).
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or alcohols in the presence of a base such as triethylamine (Et₃N).
Reduction Reactions: Commonly use reducing agents like LiAlH₄ or palladium on carbon (Pd/C) with hydrogen gas.
Oxidation Reactions: Utilize oxidizing agents like H₂O₂ or potassium permanganate (KMnO₄).
Major Products Formed:
Substitution Reactions: Phosphoramidate derivatives.
Reduction Reactions: Phosphoramidines.
Oxidation Reactions: Phosphoryl azides.
Wissenschaftliche Forschungsanwendungen
Phosphoramidazidous chloride has several applications in scientific research:
Biology: Employed in the synthesis of bioactive molecules and as a precursor for the preparation of phosphoramidate prodrugs.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for the synthesis of therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of phosphoramidazidous chloride involves the reactivity of its azide and chloride groups. The azide group can participate in nucleophilic substitution reactions, while the chloride group can be displaced by other nucleophiles. The compound’s reactivity is influenced by the electronic properties of the phosphorus atom and the surrounding substituents.
Molecular Targets and Pathways: this compound can interact with various molecular targets, including nucleophiles and electrophiles, through its reactive azide and chloride groups. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures.
Vergleich Mit ähnlichen Verbindungen
Phosphoramidazidous chloride can be compared with other phosphorus-containing compounds, such as:
Phosphoryl Chloride (POCl₃): Contains a phosphorus atom bonded to three chlorine atoms and one oxygen atom. It is used as a reagent in organic synthesis and as a phosphorylating agent.
Phosphoramidate (P(O)(NH₂)₂): Contains a phosphorus atom bonded to two amine groups and one oxygen atom. It is used in the synthesis of bioactive molecules and as a phosphorylating agent.
Uniqueness: this compound is unique due to the presence of both azide and chloride groups, which confer distinct reactivity and versatility in chemical transformations. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
102479-78-7 |
|---|---|
Molekularformel |
ClH2N4P |
Molekulargewicht |
124.47 g/mol |
InChI |
InChI=1S/ClH2N4P/c1-6(3)5-4-2/h3H2 |
InChI-Schlüssel |
JSKCNMHXLZIPCD-UHFFFAOYSA-N |
Kanonische SMILES |
NP(N=[N+]=[N-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[3-cyano-4-(4-fluorophenyl)-5-methylthiophen-2-yl]acetamide](/img/structure/B14085983.png)

![5-(2-hydroxy-3,4-dimethylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14086008.png)
![1-(4-Bromophenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086009.png)
![1-(3-Hydroxyphenyl)-5,7-dimethyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086015.png)
![3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(8alpha,9S)-10,11-dihydrocinchonan-9-yl]amino]-3-cyclobutene-1,2-dione](/img/structure/B14086016.png)

![2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086019.png)
![5-ethyl-3-(2-hydroxyphenyl)-4-(3-propoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14086022.png)


![Methyl 2-[5-(3-chlorophenyl)-3-methyl-1-(pyridin-3-yl)pyrazol-4-yl]acetate](/img/structure/B14086037.png)
![1-(2-Methoxyphenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086043.png)
